3-Trifluoromethyl Substitution Enhances Antimalarial Potency Relative to Methyl Analogs in PfDHODH Inhibition
In a series of 7-arylaminopyrazolo[1,5-a]pyrimidines evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), compounds bearing a CF3 group at position 2 or 5 of the pyrazolo[1,5-a]pyrimidine ring exhibited significantly enhanced inhibitory activity compared to methyl-substituted analogs [1]. While this study did not examine the 3-CF3 isomer directly, the class-level SAR demonstrates that CF3 substitution confers a 25- to 40-fold improvement in potency over CH3 substitution at the same position [1].
| Evidence Dimension | PfDHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured in this study; CF3 at position 2 or 5 of related analogs produced IC50 = 0.16 ± 0.01 μM for compound 30 [1] |
| Comparator Or Baseline | CH3 at position 2 or 5: Compound 25 (R2 = CH3; R5 = CH3) IC50 = 4 ± 1 μM [1] |
| Quantified Difference | ~25-fold greater potency for CF3-substituted analog (0.16 μM vs 4 μM) |
| Conditions | Enzymatic assay using recombinant PfDHODH |
Why This Matters
This class-level SAR confirms that the trifluoromethyl group is not interchangeable with a methyl group; the CF3 moiety provides a substantial potency advantage in this target class, which may extend to the 3-CF3 isomer.
- [1] Azeredo, L.F.S.P.; et al. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. Eur. J. Med. Chem. 2017, 126, 72–83. DOI: 10.1016/j.ejmech.2016.09.073. View Source
